molecular formula C18H13F3N2O4 B4088037 3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B4088037
M. Wt: 378.3 g/mol
InChI Key: GJTMEFQGPHLKKW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide, also known as DNTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNTF belongs to the class of benzofuran derivatives and possesses a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been found to enhance the activity of antioxidant enzymes, which helps to reduce oxidative stress in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. Moreover, it has been found to be relatively non-toxic and has a good safety profile. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can elucidate its therapeutic effects.

Future Directions

Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential therapeutic applications of 3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide. Future studies should focus on elucidating the mechanism of action of this compound, as well as its pharmacokinetics and pharmacodynamics. Moreover, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, further research is needed to explore the potential of this compound in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Moreover, this compound has been shown to have a positive effect on the nervous system, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,5-dimethyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-9-3-6-15-12(7-9)10(2)16(27-15)17(24)22-13-5-4-11(18(19,20)21)8-14(13)23(25)26/h3-8H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTMEFQGPHLKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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